Terfenadine
Overview
Description
Terfenadine is a peripherally-selective antihistamine that was formerly used for the treatment of allergic conditions such as allergic rhinitis, hay fever, and allergic skin disorders . It was marketed under various brand names, including Seldane, Triludan, and Teldane . due to its association with cardiac arrhythmias, particularly QT interval prolongation, it was withdrawn from the market and replaced by its active metabolite, fexofenadine .
Mechanism of Action
Target of Action
Terfenadine primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions, such as inflammation and bronchoconstriction.
Mode of Action
This compound competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of this compound to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Biochemical Pathways
This compound affects the histamine-mediated pathways. By binding to the H1 receptors, it inhibits the downstream effects of histamine, which include the formation of edema, flare, and pruritus . In addition, this compound has been found to induce apoptosis in colorectal cancer cells by suppressing STAT3 signaling .
Pharmacokinetics
This compound is a prodrug, generally completely metabolized to the active form, fexofenadine, in the liver by the enzyme cytochrome P450 3A4 . This compound itself can be cardiotoxic at higher doses, while its major active metabolite, fexofenadine, is not .
Result of Action
The primary result of this compound’s action is the suppression of allergy symptoms. By binding to H1 receptors, it inhibits the histamine-mediated inflammatory response, thereby reducing symptoms such as edema, flare, and pruritus . In addition, research has shown that this compound can induce apoptosis in colorectal cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications such as erythromycin, or foods such as grapefruit, can inhibit the enzyme CYP3A4, making it harder for the body to metabolize and remove this compound . In larger plasma concentrations, it may lead to toxic effects on the heart’s rhythm .
Advantages and Limitations for Lab Experiments
One advantage of using terfenadine in laboratory experiments is its high potency and selectivity for histamine H1 receptors, which makes it a useful tool for investigating the mechanisms of histamine-mediated disorders. However, the limited availability of this compound and its short half-life can make it challenging to use in certain experiments.
Future Directions
Further investigation into the mechanisms of action of terfenadine and other histamine receptor antagonists.
Study of the effects of this compound on other histamine-mediated disorders, such as asthma and allergic rhinitis.
Exploration of the potential use of this compound as a tool for the development of new anti-allergy drugs.
Examination of the role of this compound in the treatment of other conditions, such as cardiovascular disease and inflammatory disorders.
Investigation of the molecular and cellular effects of this compound on histamine receptors and related signaling pathways.
Further studies on the pharmacokinetics and pharmacodynamics of this compound and its potential interactions with other drugs.
Development of new and more effective synthesis methods for this compound with improved purity and yield.
Analysis of the molecular basis of this compound's selectivity and potency for histamine H1 receptors.
Examination of the long-term effects of this compound on histamine receptors and related signaling pathways.
Investigation of the potential use of this compound as a tool for understanding the biology of histamine and its role in various physiological processes.
In conclusion, this compound is a histamine H1 receptor antagonist with a wide range of potential applications in scientific research, clinical medicine, and veterinary medicine. The mechanism of action of this compound, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been widely studied and reported. However, there is still much to be learned about this compound and its potential uses. The future directions for research on this compound are numerous and varied, encompassing pharmacokinetics, pharmacodynamics, molecular biology, pharmacogenomics, immune system regulation, and more. These future directions have the potential to uncover new and exciting applications for this compound and further our understanding of the role of histamine in physiology and disease.
Scientific Research Applications
Terfenadine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying antihistamine activity and structure-activity relationships.
Biology: Investigated for its interactions with biological receptors, particularly the histamine H1 receptor.
Industry: Utilized in the development of new antihistamine drugs and related compounds.
Biochemical Analysis
Biochemical Properties
Terfenadine competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of this compound to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Cellular Effects
This compound, by binding to H1-receptors, influences cell function by suppressing the formation of edema, flare, and pruritus resulting from histaminic activity . This impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The active metabolite of this compound is fexofenadine . This compound competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . This binding interaction suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .
Temporal Effects in Laboratory Settings
This compound was studied in locusts to elucidate a relatively high elimination rate of this compound from the locust hemolymph . This compound was detected in the stomach region and the intestine walls, whereas three different metabolites—this compound acid (fexofenadine), this compound glucoside, and this compound phosphate—were detected in significantly smaller amounts and only in the unexcreted feces in the lower part of the intestine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in locusts, this compound was detected in the stomach region and the intestine walls .
Metabolic Pathways
This compound is metabolized into fexofenadine . It interacts with H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle .
Transport and Distribution
In locusts, this compound was detected in the stomach region and the intestine walls . Its metabolites were detected in significantly smaller amounts and only in the unexcreted feces in the lower part of the intestine .
Subcellular Localization
The subcellular localization of this compound and its metabolites in locusts was studied using desorption electrospray ionization mass spectrometry imaging . This compound was detected in the stomach region and the intestine walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terfenadine involves multiple steps, starting from alpha, alpha-dibenzyl-4-piperidyl methanol . The key steps include:
Formation of the piperidine ring: This involves the reaction of alpha, alpha-dibenzyl-4-piperidyl methanol with appropriate reagents to form the piperidine ring.
Substitution reactions: The introduction of the tert-butylphenyl group and the hydroxy(diphenyl)methyl group through substitution reactions.
Final assembly: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Terfenadine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions are used in the synthesis of this compound and its derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used for the conversion of this compound to fexofenadine.
Reducing agents: Employed in reduction reactions to modify functional groups.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products Formed:
Comparison with Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which does not cause cardiac arrhythmias
Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure.
Hydroxyzine: An antihistamine with sedative properties, used for anxiety and itching.
Uniqueness of this compound: this compound was unique in its time for being a non-sedating antihistamine that did not readily cross the blood-brain barrier . its potential for causing cardiac arrhythmias led to its replacement by safer alternatives like fexofenadine .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGOEEXESWIERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023642 | |
Record name | Terfenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terfenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L | |
Record name | Terfenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terfenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal., ... Terfenadine appears to have a dual effect on histamine H1-receptors. In vitro studies indicate that terfenadine competitively antagonizes the actions of histamine at concentrations of 15-47 ng/mL, while a relatively irreversible antagonism occurs at higher concentrations (ie, 150-470 ng/mL). Experimental evidence indicates that the drug exhibits a specific and selective antagonism of histamine H1-receptors and that the drug slowly binds to the H1-receptor and forms a stable complex from which it subsequently slowly dissociates. These finding suggest that the prolonged and generally irreversible nature of terfenadin's antagonism of histamine results principally from the drugs slow dissociation from the H1-receptors., Unlike many other antihistamines, terfenadine does not possess appreciable anticholinergic or antiserotonergic effects at usual antihistaminic doses in pharmacologic studies. However, in clinical trials there was no difference in the frequency of anticholinergic-like effects (eg, dryness of the nose, mouth, throat and/or lips)observed with terfenadine or other antihistamines (ie, chlopheniramine, clemastine, dexchlorpheniramine). Terfenadine also does not exhibit any appreciable alpha or beta-adrenergic blocking activity or histamine H2-receptor antagonism., Terfenadine has increased urinary bladder capacity in individuals with normal bladder function and in some patients with neurogenic bladder and overactive detrusor muscle function, probably via a histamine H1-antagonist effect on the detrusor muscle; this effect appears to vary diurnally, being maximal at night., The mechanism of the cardiotoxic effects of certain "nonsedating" antihistamines including terfenadine currently is not understood, and would appear to be contrary to what would be expected from studies on cardiac histamine H1-receptors; therefore, the possibility that H3-receptors (mediating a regulatory feedback mechanism) may be involved has been suggested. Limited evidence from animal models using terfenadine suggests that the cardiotoxic effects of the drug may result at least in part from blockade of the potassium channel involved in repolarization of cardiac cells (ie, blockade of the delayed rectifier potassium current IK). In some animal studies using fexofenadine, no blockade of the potassium channel involved in repolarization of cardiac cells was observed which may indicate a lack of fexofenadine-induced cardiotoxicity. In addition,in in vitro studies using fexofenadine, no effect was observed on delayed rectifier potassium channel cloned from human heart at fexofenadine concentrations up to 1.0X10-5M. Unlike with other antihistamines, anticholinergic and/or local anesthetic effects appear to be unlikely cause of the cardiac effects of certain "nonsedating" antihistamines, including terfenadine., Basophils in mononuclear cell populations were challenged with allergens, anti-immunoglobulin E (anti-IgE), C5a or formyl-methyl-leucyl-phenylalanine (FMLP), with or without a short pre-incubation with interleukin-3 (IL-3), in the presence of increasing concentrations of terfenadine. At doses of 0.1-1 ug/mL, terfenadine inhibits histamine release and generation of the sulfidoleukotrienes, leukotriene C4, D4 and E4 in basophils challenged with an IgE-dependent trigger. At concentrations above 10 ug/mL, however, terfenadine induces the histamine release but abolishes the formation of leukotrienes, and this may be due to a cytotoxic effect. In eosinophils, by contrast, terfenadine appears to inhibit the production of leukotrienes by eosinophils, triggered by FMLP only at concentrations above 10 ug/mL (which are toxic to basophils at least). In a double-blind, placebo-controlled study, 15 allergic patients were given skin challenges with specific allergen and with histamine, before and at 3 days, 2 and 4 weeks after treatment with terfenadine (120 mg/day for 3 days). The skin reactions were evaluated visually and followed kinetically by thermography. Terfenadine caused a significant decrease in both the immediate and late-phase reactions. Late-phase reactions to histamine were shown with thermography in some of the patients tested. | |
Record name | Terfenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from acetone | |
CAS No. |
50679-08-8 | |
Record name | Terfenadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50679-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terfenadine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terfenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | terfenadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | terfenadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terfenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Terfenadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERFENADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TERFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terfenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146.5-148.5 °C, 146.5 - 148.5 °C | |
Record name | Terfenadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERFENADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terfenadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of terfenadine?
A1: this compound acts primarily as a histamine H1 receptor antagonist. [] This means it blocks the action of histamine, a molecule involved in allergic reactions.
Q2: How does this compound's interaction with its target lead to its therapeutic effect?
A2: By blocking histamine H1 receptors, this compound prevents histamine from binding and triggering downstream effects like smooth muscle contraction, vasodilation, and increased vascular permeability. [] This effectively alleviates allergy symptoms such as sneezing, runny nose, and itching.
Q3: Does this compound interact with other targets in the body?
A3: Yes, research indicates that this compound can interact with several cardiac potassium channels, including hKvl.5, Kv1.5, and HERG, which play crucial roles in regulating heart rhythm. [, , ] This interaction contributes to its potential for cardiac side effects.
Q4: How does this compound affect cardiac potassium channels?
A4: this compound blocks these potassium channels, primarily after they open, by binding to a site within the channel pore. [] This blockade disrupts the normal flow of potassium ions, leading to prolongation of the QT interval on an electrocardiogram (ECG), a marker of delayed heart repolarization. [, ]
Q5: Does this compound's primary metabolite, this compound carboxylate, share these cardiac effects?
A5: No, this compound carboxylate does not exhibit significant blocking activity against cardiac potassium channels like hKvl.5, Kv1.5, or HERG. [, ] This suggests that the accumulation of unmetabolized this compound is a primary factor in its cardiac toxicity.
Q6: How is this compound metabolized in the body?
A6: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4 in the liver and small intestine. [, , , ] This metabolic pathway converts this compound into various metabolites, including its primary active metabolite, this compound carboxylate (also known as fexofenadine). [, , , , ]
Q7: What factors can inhibit this compound's metabolism?
A8: Several drugs, including azole antifungal agents (ketoconazole, itraconazole) and macrolide antibiotics (erythromycin, clarithromycin, troleandomycin), are potent inhibitors of CYP3A4 and can significantly impair this compound metabolism. [, , , , , ]
Q8: What is the impact of co-administering this compound with CYP3A4 inhibitors?
A9: Co-administration can lead to the accumulation of unmetabolized this compound in the bloodstream, potentially leading to life-threatening cardiac arrhythmias like torsades de pointes. [, , , , , ]
Q9: Are there interindividual differences in this compound metabolism?
A10: Yes, studies have shown significant interindividual variability in this compound metabolism. [] Some individuals exhibit a reduced capacity to metabolize this compound, resulting in higher levels of the unmetabolized drug and a greater risk of adverse cardiac events. [, ]
Q10: What is the primary therapeutic application of this compound?
A11: this compound is used to relieve symptoms associated with allergic conditions, such as seasonal allergic rhinitis (hay fever), perennial allergic rhinitis, and allergic skin conditions. []
Q11: Why was this compound withdrawn from the market in many countries?
A14: this compound was withdrawn due to the risk of severe cardiac arrhythmias, primarily torsades de pointes, especially when administered with drugs that inhibit its metabolism or in individuals with impaired liver function. [, , , , ]
Q12: Are there any safer alternatives to this compound?
A15: Yes, newer-generation antihistamines with improved safety profiles, such as fexofenadine (this compound's active metabolite), loratadine, and cetirizine, are now preferred for treating allergic conditions. [, , , , ]
Q13: What is the molecular formula of this compound?
A13: The molecular formula of this compound is C32H41NO3.
Q14: What is the molecular weight of this compound?
A14: The molecular weight of this compound is 471.67 g/mol.
Q15: Is there spectroscopic data available for this compound?
A18: While the provided abstracts do not detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize this compound and its metabolites. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.